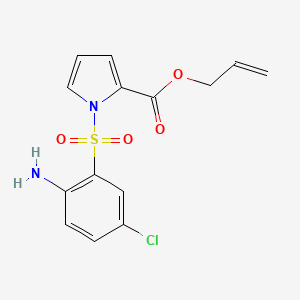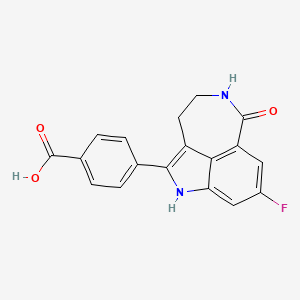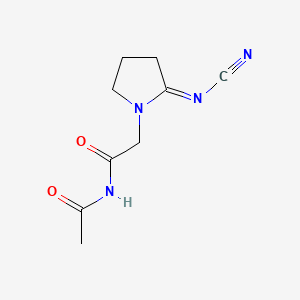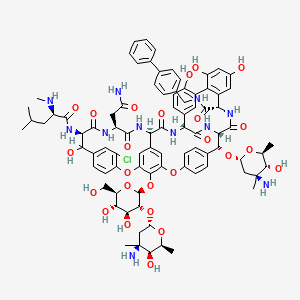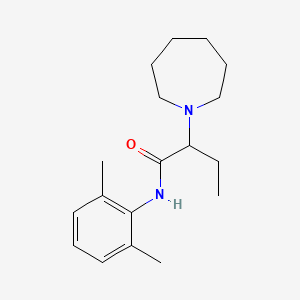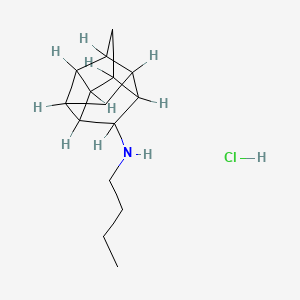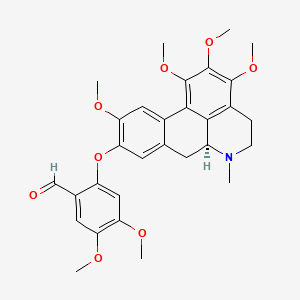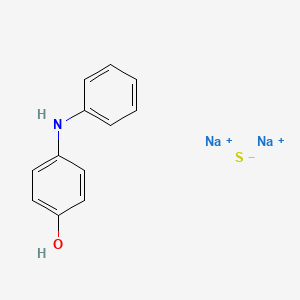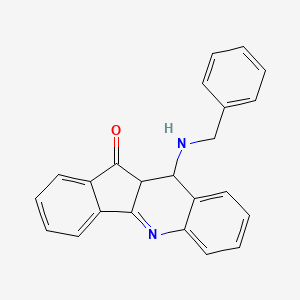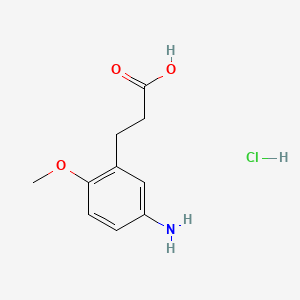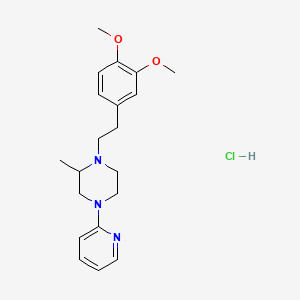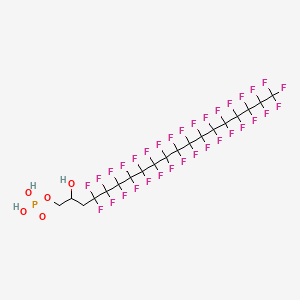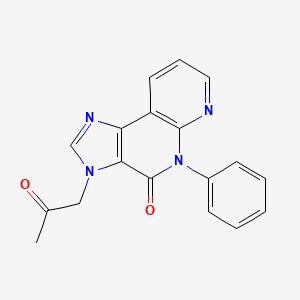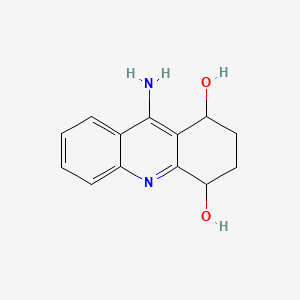
9-Amino-1,2,3,4-tetrahydro-1,4-acridinediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Amino-1,2,3,4-tetrahydro-1,4-acridinediol is a chemical compound that belongs to the class of acridines. It is known for its pharmacological properties, particularly as a cholinesterase inhibitor.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Amino-1,2,3,4-tetrahydro-1,4-acridinediol typically involves the reaction of acridine derivatives with amines under controlled conditions. One common method includes the reduction of 9-nitroacridine to 9-aminoacridine, followed by hydrogenation to obtain the tetrahydro form .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chemical reactions using similar synthetic routes. The process is optimized for yield and purity, ensuring that the final product meets the required standards for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
9-Amino-1,2,3,4-tetrahydro-1,4-acridinediol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding quinone derivative.
Reduction: The compound can be reduced to form different tetrahydro derivatives.
Substitution: Amino groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted acridines and tetrahydroacridines, which have different pharmacological properties .
Scientific Research Applications
9-Amino-1,2,3,4-tetrahydro-1,4-acridinediol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other acridine derivatives.
Biology: Studied for its effects on cholinesterase enzymes and potential neuroprotective properties.
Medicine: Investigated for its potential use in treating Alzheimer’s disease and other neurodegenerative conditions.
Industry: Utilized in the production of dyes and other chemical products.
Mechanism of Action
The primary mechanism of action of 9-Amino-1,2,3,4-tetrahydro-1,4-acridinediol involves the inhibition of cholinesterase enzymes. By inhibiting these enzymes, the compound increases the levels of acetylcholine in the brain, which can help alleviate symptoms of neurodegenerative diseases. The molecular targets include acetylcholinesterase and butyrylcholinesterase, and the pathways involved are related to cholinergic neurotransmission .
Comparison with Similar Compounds
Similar Compounds
Tacrine: Another cholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Donepezil: A more selective cholinesterase inhibitor with fewer side effects.
Rivastigmine: A dual inhibitor of acetylcholinesterase and butyrylcholinesterase.
Uniqueness
9-Amino-1,2,3,4-tetrahydro-1,4-acridinediol is unique due to its specific structure, which allows it to interact with cholinesterase enzymes in a distinct manner. Its tetrahydro form provides additional stability and efficacy compared to other similar compounds .
Properties
CAS No. |
144290-92-6 |
|---|---|
Molecular Formula |
C13H14N2O2 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
9-amino-1,2,3,4-tetrahydroacridine-1,4-diol |
InChI |
InChI=1S/C13H14N2O2/c14-12-7-3-1-2-4-8(7)15-13-10(17)6-5-9(16)11(12)13/h1-4,9-10,16-17H,5-6H2,(H2,14,15) |
InChI Key |
IYHDVHNLLXAHLY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=NC3=CC=CC=C3C(=C2C1O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


